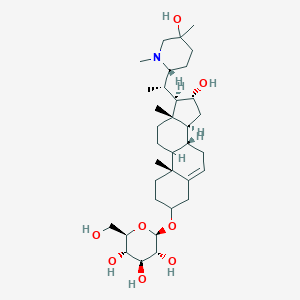
2-Amino-6-fluoro-4-methoxypyrimidine
Vue d'ensemble
Description
2-Amino-6-fluoro-4-methoxypyrimidine is a chemical compound with the molecular formula C5H6FN3O1. It is used for research purposes1.
Synthesis Analysis
The synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine is not explicitly mentioned in the available literature. However, related compounds such as 2-amino-4,6-dimethylpyrimidinium trifluoroacetate have been synthesized using the slow evaporation solution technique2. Another related compound, 2-amino-4,6-dimethoxypyrimidine, was prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents3.Molecular Structure Analysis
The molecular structure of 2-Amino-6-fluoro-4-methoxypyrimidine is not explicitly described in the available literature. However, related compounds such as 2-amino-4-methylpyridinium-4-hydroxybenzolate have been studied using X-ray diffraction (XRD) study4.Chemical Reactions Analysis
Specific chemical reactions involving 2-Amino-6-fluoro-4-methoxypyrimidine are not detailed in the available literature. However, related compounds such as 2-amino-4,6-dimethylpyrimidinium trifluoroacetate have been studied for their chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-6-fluoro-4-methoxypyrimidine are not explicitly mentioned in the available literature. However, a related compound, 2-amino-4,6-dimethoxypyrimidine, is described as a white to yellow powder5.Applications De Recherche Scientifique
3. Pharmacologically Active Decorated Six-Membered Diazines
- Results : Diazines are reported to exhibit a wide range of biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
4. Synthesis of 6-Methoxy-4-pyrimidinamine
- Summary of Application : 6-Methoxy-4-pyrimidinamine is used in the synthesis of carbamothiolacrylamides as selective EP2 antagonists in the treatment of neurodegenerative peripheral diseases. It is also used in the preparation of PARP-1 inhibitors .
- Methods of Application : The compound is synthesized and then used in the preparation of carbamothiolacrylamides and PARP-1 inhibitors .
- Results : The synthesized compound is used as a key ingredient in the development of drugs for the treatment of neurodegenerative peripheral diseases and as PARP-1 inhibitors .
5. Unexpected Aromatic Nucleophilic Substitution Reaction Products on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Summary of Application : This research reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Methods of Application : The study involves the reaction between 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline in the presence of NaOH .
- Results : The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
6. Synthesis of 2-amino-4,6-dimethoxypyrimidine
- Summary of Application : 2-amino-4,6-dimethoxypyrimidine is one of the most important pesticide intermediates, which has been widely used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
- Methods of Application : The compound is synthesized and then used in the preparation of sulfonylurea herbicides .
- Results : The synthesized compound is used as a key ingredient in the development of environmentally friendly pesticides .
Safety And Hazards
The safety data sheet for 2-Amino-6-fluoro-4-methoxypyrimidine is not explicitly mentioned in the available literature. However, a related compound, 2-amino-4,6-dimethoxypyrimidine, is considered hazardous by the 2012 OSHA Hazard Communication Standard6.
Orientations Futures
The future directions of 2-Amino-6-fluoro-4-methoxypyrimidine are not explicitly mentioned in the available literature. However, the synthesis of fluorinated pyridines has been a topic of recent research interest7.
Propriétés
IUPAC Name |
4-fluoro-6-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRXRDJKTBCVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353927 | |
| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluoro-4-methoxypyrimidine | |
CAS RN |
130687-25-1 | |
| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)



![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)